An In-depth Technical Guide to 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0): Biological Roles, Signaling Pathways, and Methodologies
An In-depth Technical Guide to 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0): Biological Roles, Signaling Pathways, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0) is a naturally occurring lysophospholipid that has emerged as a critical bioactive lipid mediator. Beyond its structural role in cellular membranes, LPE 16:0 is intricately involved in a variety of cellular processes, including cell signaling, proliferation, migration, and immunomodulation. This technical guide provides a comprehensive overview of the biological significance of LPE 16:0, with a focus on its signaling pathways, quantitative distribution, and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the functional roles of LPE 16:0 in health and disease.
Introduction
Lysophospholipids (LPLs) are a class of signaling molecules derived from the partial hydrolysis of phospholipids. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, also known as 16:0 Lyso-PE or LPE 16:0, is a prominent member of the lysophosphatidylethanolamine (LPE) family. It is generated from the enzymatic hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position.[1] While once considered merely as metabolic intermediates, LPEs are now recognized as potent signaling molecules that elicit a wide range of cellular responses through the activation of specific G protein-coupled receptors (GPCRs).[2][3]
This guide will delve into the multifaceted biological roles of LPE 16:0, its metabolic pathways, and its emerging significance in various pathological conditions, including cancer and viral infections. A key focus will be on the detailed elucidation of its signaling cascades and the provision of robust experimental methodologies for its quantification and functional characterization.
Physicochemical Properties and Synonyms
A clear understanding of the physicochemical properties of LPE 16:0 is fundamental for its experimental handling and analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄NO₇P | [4] |
| Molecular Weight | 453.6 g/mol | [4] |
| CAS Number | 53862-35-4 | [4] |
| Appearance | Solid | [4] |
| Solubility | Sparingly soluble in Chloroform, DMF, and DMSO. | [4] |
| Purity | Typically ≥95% (as a mixture of 1-acyl and 2-acyl isomers) | [4] |
Common Synonyms:
-
16:0 LPE[4]
-
16:0 Lyso-PE[4]
-
1-Hexadecanoyl-sn-glycero-3-Phosphoethanolamine[4]
-
1-Palmitoyl-sn-glycero-3-phosphoethanolamine[1]
Biological Roles and Disease Relevance
LPE 16:0 exhibits a diverse range of biological functions, acting as a nutrient, a membrane stabilizer, and an energy source.[2] Its roles extend to more specific and potent signaling activities that influence cellular behavior and pathophysiology.
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Cell Proliferation and Migration: LPE 16:0 has been shown to stimulate the proliferation of various cell types, including pre-osteoblasts.[5][6] It also promotes cell migration and invasion in cancer cells, highlighting its potential role in metastasis.[3]
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Intracellular Signaling: A primary mechanism of LPE 16:0 action is through the activation of specific GPCRs, leading to downstream signaling events. Notably, it has been demonstrated to increase intracellular calcium concentrations ([Ca²⁺]i) and activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][5][6]
-
Immunomodulation: Recent studies have uncovered the immunomodulatory functions of LPE 16:0. For instance, it has been identified as a protective agent against respiratory syncytial virus (RSV) infection.
-
Neurite Outgrowth: LPE 16:0 has been found to stimulate neurite outgrowth in cultured cortical neurons, suggesting a role in neuronal development and regeneration.[7][8]
-
Disease Relevance: Altered levels of LPE 16:0 have been associated with several pathological conditions. Serum levels of LPE 16:0 are reportedly decreased in mouse models of alcohol-induced liver injury and hepatocellular carcinoma.[4][9] In the context of cancer, its levels are often dysregulated in tumor tissues compared to healthy adjacent tissues.[10][11] For example, depletion of LPE 16:0 has been observed in head and neck squamous cell carcinoma, gastric cancer, and laryngeal cancer tissues.[10][12] Conversely, some studies have reported increased levels in other cancer types, suggesting a context-dependent role.[13]
Signaling Pathways of LPE 16:0
The signaling activity of LPE 16:0 is primarily mediated by its interaction with specific G protein-coupled receptors. The predominant pathway for LPE 16:0 involves the activation of the Gq/11 family of G proteins.
Caption: LPE 16:0 Signaling Pathway.
Upon binding of LPE 16:0 to its cognate GPCR, the Gαq/11 subunit is activated, which in turn stimulates Phospholipase Cβ (PLCβ).[14][15][16] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP₃R), triggering the release of stored calcium ions and leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[5][6] Concurrently, DAG and the elevated [Ca²⁺]i activate Protein Kinase C (PKC) isoforms.[18][19] The activation of PKC can then initiate a cascade of phosphorylation events, including the activation of the MAPK/ERK pathway, which ultimately leads to various cellular responses such as proliferation and migration.[5][6]
Quantitative Data
The concentration of LPE 16:0 can vary significantly across different biological matrices and is often altered in disease states. The following table summarizes some reported concentrations of LPE 16:0.
| Biological Matrix | Condition | Concentration | Reference |
| Human Plasma | Healthy | 0.80 ± 0.14 nmol/mL | [20] |
| Human Serum | Prostate Cancer (Hormone Therapy) | ~140 ng/mL (converted from LPE 20:3) | [21][22] |
| Mouse Brain | Ischemic Stroke (Sham) | ~0.5 mg/g | [23] |
| HuH-7 Cells | Basal | Relative abundance | [24] |
| Multiple Myeloma Cells (OPM-2) | After PE (16:0_22:6) treatment | 65.9 ± 17.0-fold increase | [9] |
| Laryngeal Cancer Tissue | Cancer | Significantly decreased vs. normal | [12] |
| Head and Neck Squamous Cell Carcinoma Tissue | Cancer | Depleted vs. healthy | [10] |
| Colorectal Cancer Tissue | Cancer | Increased vs. adjacent mucosa | [13] |
| Pancreatic Cancer Serum | Non-recurrence | Higher levels vs. recurrence | [25] |
Experimental Protocols
Accurate quantification and functional characterization of LPE 16:0 are crucial for understanding its biological roles. This section provides detailed methodologies for key experiments.
Quantification of LPE 16:0 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPE 16:0 in biological samples.
References
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- 2. Direct activation of trpl cation channels by G alpha11 subunits. | The EMBO Journal [link.springer.com]
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